trans CM-414 - 1624792-70-6

trans CM-414

Catalog Number: EVT-264020
CAS Number: 1624792-70-6
Molecular Formula: C23H29N5O4
Molecular Weight: 439.516
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CM-414 is a dual inhibitor of PDE5 and HDACs for the Treatment of Alzheimer’s Disease (IC50 values of 60 nM, 310 nM, 490 nM, 322 nM, and 91 nM against PDE5, HDAC1, HDAC2, HDAC3, and HDAC6, respectively). Chronic treatment of Tg2576 mice with CM-414 diminished brain Aβ and tau phosphorylation (pTau) levels, increased the inactive form of GSK3β, reverted the decrease in dendritic spine density on hippocampal neurons, and reversed their cognitive deficits, at least in part by inducing the expression of genes related to synaptic transmission. Thus, CM-414 may serve as the starting point to discover balanced dual inhibitors with an optimal efficacy and safety profile for clinical testing on AD patients.
Source and Classification

Trans CM-414 is classified as a dual inhibitor, specifically targeting histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play crucial roles in gene expression regulation and signal transduction, respectively. The compound is derived from structure-based design methodologies, aiming to optimize its efficacy and selectivity for therapeutic applications .

Synthesis Analysis

Methods

Trans CM-414 can be synthesized through various chemical pathways, including:

  1. Structure-Based Design: Utilizing computational methods to model the interactions between trans CM-414 and target enzymes, such as HDAC2 and PDE5. This involves superimposing the compound onto known structures of other inhibitors to predict binding affinities and orientations .
  2. Chemical Reactions: The synthesis typically involves the formation of a pyrazolopyrimidinone core combined with a hydroxamic acid moiety. The hydroxamic acid group is crucial for binding to the zinc ion in the active site of HDACs, while the pyrazolopyrimidinone scaffold interacts with PDEs .

Technical Details

The synthesis process may involve several steps, including:

  • Reagents: Specific reagents are used to facilitate the formation of the desired functional groups.
  • Reaction Conditions: Optimized temperature, pressure, and solvent conditions are maintained to achieve high yields.
Molecular Structure Analysis

Structure

Trans CM-414 features a complex molecular structure characterized by:

  • A pyrazolopyrimidinone core, which provides the necessary interactions with target enzymes.
  • A hydroxamic acid moiety, essential for HDAC inhibition.

Data

The molecular formula of trans CM-414 is CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W represent specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The detailed structural analysis includes:

  • Bond angles
  • Dihedral angles
  • Atomic coordinates derived from X-ray crystallography or computational modeling.
Chemical Reactions Analysis

Reactions

Trans CM-414 undergoes several significant chemical reactions:

  • Inhibition of HDACs: The hydroxamic group binds to the zinc ion in HDAC active sites, leading to altered gene expression profiles.
  • Inhibition of PDEs: The interaction with PDEs results in increased levels of cyclic nucleotides (cAMP and cGMP), which are critical for various signaling pathways.

Technical Details

The inhibition assays typically involve:

  • Measuring enzyme activity before and after the introduction of trans CM-414.
  • Using fluorogenic substrates to quantify enzyme activity changes through fluorescence measurements .
Mechanism of Action

Process

The mechanism by which trans CM-414 exerts its biological effects involves:

  1. Binding to Enzymes: The compound selectively binds to HDACs and PDEs, disrupting their normal function.
  2. Alteration of Signaling Pathways: This binding leads to increased acetylation of histones and elevated levels of cyclic nucleotides, promoting neuroprotective signaling pathways.

Data

Experimental data indicate that trans CM-414 enhances synaptic transmission gene sets in neuronal models, suggesting its role in improving cognitive functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trans CM-414 is typically presented as a crystalline solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Trans CM-414 reacts with metal ions due to the presence of the hydroxamic acid moiety.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the purity and structure of trans CM-414.

Applications

Trans CM-414 has potential applications in various scientific fields:

  1. Neuroscience Research: It is being studied for its effects on synaptic transmission and neuroprotection.
  2. Cancer Therapy: Due to its ability to inhibit HDACs, it may serve as a therapeutic agent in cancer treatment by reactivating silenced tumor suppressor genes.
  3. Drug Development: Its dual inhibitory properties make it a candidate for developing multi-targeted therapies for complex diseases.
Introduction to CM-414 in Neurodegenerative Therapeutics

Historical Context of Dual-Target Pharmacological Strategies in Alzheimer’s Disease (AD)

The development of Alzheimer’s disease (AD) therapeutics has been marked by a high failure rate (99.6% from 2002–2012), largely attributed to single-target approaches focused predominantly on amyloid-beta (Aβ) pathways [3]. This limitation spurred interest in multi-target strategies addressing AD’s multifactorial pathology. Epigenetic dysregulation (e.g., histone deacetylases, HDACs) and cyclic nucleotide signaling defects (e.g., phosphodiesterases, PDEs) emerged as synergistic targets. HDAC inhibitors (e.g., vorinostat) and PDE5 inhibitors (e.g., tadalafil) showed individual benefits in AD models, but their combination revealed amplified efficacy in rescuing synaptic and cognitive deficits [2] [6]. This validated the dual-inhibition paradigm as a viable systems therapeutics approach for AD.

Rationale for Concurrent HDAC and PDE5 Inhibition in Synaptic Plasticity Restoration

The synergy between HDAC and PDE5 inhibition hinges on complementary molecular mechanisms:

  • HDAC Inhibition: Class I HDACs (HDAC1–3) repress memory-related genes (e.g., Bdnf, c-Fos), while HDAC6 promotes tau aggregation and impairs mitochondrial transport. HDAC inhibitors enhance histone acetylation, reactivating synaptic gene transcription [2] [6].
  • PDE5 Inhibition: PDE5 hydrolyzes cGMP, a key activator of CREB (cAMP/cGMP-response element-binding protein). Elevated cGMP boosts CREB phosphorylation, driving expression of neuroplasticity genes (e.g., Egr1, Arc) [2] [10].Concurrent inhibition produces a feedforward loop: PDE5 inhibition increases CREB activation, while HDAC inhibition opens chromatin at CREB-binding sites, potentiating gene expression. This dual action rescues long-term potentiation (LTP) and dendritic spine density in hippocampal neurons [2] [4].

Table 1: Synergistic Targets of HDAC and PDE5 Inhibition in AD

TargetRole in AD PathogenesisEffect of Inhibition
Class I HDACs (HDAC1–3)Repress synaptic gene transcriptionRestores histone acetylation; reactivates memory-related genes
HDAC6Promotes tau aggregation; disrupts mitochondrial transportReduces tau hyperphosphorylation; improves axonal transport
PDE5Degrades cGMP; suppresses CREB signalingElevates cGMP; enhances CREB-driven synaptic plasticity

CM-414 as a First-in-Class Small-Molecule Probe for Systems Therapeutics

CM-414 is a brain-penetrant dual inhibitor designed to concurrently target HDACs (class I/HDAC6) and PDE5 with balanced potency. Its chemical structure merges a hydroxamic acid moiety (for HDAC inhibition) and a pyrazolopyrimidinone core (for PDE5 binding) [2] [7]. Key characteristics include:

  • Selectivity Profile: Moderate inhibition of class I HDACs (IC₅₀: HDAC1 = 0.28 μM; HDAC2 = 0.41 μM), potent HDAC6 inhibition (IC₅₀ = 0.038 μM), and PDE5 blockade (IC₅₀ = 0.32 μM) [2] [7].
  • Mechanistic Validation: In APP/PS1 mice, CM-414:
  • Rescues hippocampal LTP impairment within 2 hours.
  • Reduces Aβ₄₂ and phospho-tau by >40% via GSK3β inactivation.
  • Reverses dendritic spine loss by 80% and upregulates synaptic genes (Syt1, Grin1) [1] [2].
  • Disease-Modifying Effects: Chronic treatment in Tg2576 mice restores spatial memory in Morris water maze tests and sustains cognitive benefits for ≥4 weeks post-treatment [2] [4].

Table 2: Key Therapeutic Effects of CM-414 in AD Models

Pathological MarkerChange After CM-414 TreatmentProposed Mechanism
Aβ₄₂ levels↓ 45–50%↑ Chaperone proteins (Hsp70); ↑ Aβ clearance
Phospho-tau (Ser396)↓ 40%Inactivation of GSK3β
Dendritic spine density↑ 80%↑ Expression of Syt1, Grin1, Bdnf
Spatial memory deficitsFully reversedCREB activation; synaptic gene reprogramming

CM-414’s fast dissociation kinetics (hydroxamate-based) enable transient target engagement, minimizing cytotoxicity associated with prolonged class I HDAC inhibition [2] [6]. This positions CM-414 as a pioneering chemical probe for validating dual-target strategies and optimizing future AD therapeutics.

Properties

CAS Number

1624792-70-6

Product Name

trans CM-414

IUPAC Name

3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide

Molecular Formula

C23H29N5O4

Molecular Weight

439.516

InChI

InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30)

InChI Key

GTSZATFSVLYIRU-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4CC(C4)C(=O)NO)OCC)C

Solubility

Soluble in DMSO

Synonyms

CM-414; CM 414; CM414.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.